O2,5/'-Anhydrothymidine

Vue d'ensemble

Description

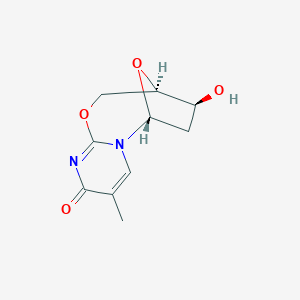

O2,5/'-Anhydrothymidine is a heterocyclic organic compound with the molecular formula C10H12N2O4 and a molecular weight of 224.21 It is a derivative of thymidine, a nucleoside that is a component of DNA

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of O2,5/‘-Anhydrothymidine typically involves the cyclization of thymidine derivatives. One common method includes the use of mesylation at the 3’-hydroxyl group of thymidine, followed by cyclization to form the anhydro compound . The reaction conditions often involve the use of strong bases such as potassium hydroxide in an aqueous medium.

Industrial Production Methods: Industrial production of O2,5/'-Anhydrothymidine is less common due to its specialized applications. the synthesis can be scaled up using similar reaction conditions as in laboratory settings, with careful control of temperature and pH to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: O2,5/'-Anhydrothymidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the anhydro bridge.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Applications De Recherche Scientifique

Antiviral Research

O2,5'-Anhydrothymidine has been investigated for its potential as an antiviral agent. It serves as an intermediate in the synthesis of several antiviral drugs targeting viruses such as HIV and herpes simplex virus. Its structural similarity to thymidine allows it to interfere with viral replication processes.

Radiopharmaceuticals

The compound plays a crucial role in the synthesis of radiolabeled nucleosides used in positron emission tomography (PET) imaging. For instance, it is involved in the production of 3'-deoxy-3'-(18F)fluorothymidine ([18F]FLT), which is utilized to assess cellular proliferation in oncology studies.

Molecular Biology Studies

In molecular biology, O2,5'-anhydrothymidine is employed as a substrate for DNA polymerases. Its incorporation into DNA strands can help elucidate mechanisms of DNA replication and repair processes. The compound's ability to act as a chain terminator makes it valuable for studying polymerase fidelity and error rates.

Table 1: Synthesis Overview

| Step | Starting Material | Reagents | Conditions | Product |

|---|---|---|---|---|

| 1 | Thymidine | Acid Chloride | Reflux | O2,5'-Anhydrothymidine |

| 2 | O2,5'-Anhydrothymidine | Nucleophiles | Room Temp | Modified Nucleosides |

Research has demonstrated that O2,5'-anhydrothymidine exhibits significant biological activity:

- Antiviral Activity : Studies show that it can inhibit viral replication in vitro.

- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines, showing promising results in inhibiting cell growth.

Case Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry explored the antiviral properties of O2,5'-anhydrothymidine against HIV. The results indicated that the compound effectively reduced viral load in infected cell cultures.

Case Study 2: PET Imaging

Research conducted by Machulla et al. demonstrated the successful incorporation of O2,5'-anhydrothymidine into [18F]FLT for PET imaging applications. The study highlighted its utility in visualizing tumor proliferation and assessing treatment responses in cancer patients.

Mécanisme D'action

The mechanism of action of O2,5/'-Anhydrothymidine involves its incorporation into DNA, where it can interfere with DNA synthesis and repair. This is particularly relevant in its potential antiviral activity, where it may inhibit viral replication by disrupting the viral DNA synthesis process . The compound targets thymidine kinase and other enzymes involved in nucleoside metabolism .

Comparaison Avec Des Composés Similaires

Thymidine: The parent compound, which is a natural nucleoside.

3’-O-Aminothymidine: A modified nucleoside with potential antiviral properties.

5’-O-Benzoyl-2,3’-Anhydrothymidine: Another anhydro derivative with distinct chemical properties.

Uniqueness: O2,5/'-Anhydrothymidine is unique due to its anhydro bridge, which imparts distinct chemical reactivity and biological activity compared to other thymidine derivatives. This makes it a valuable compound for specialized research applications.

Activité Biologique

O2,5'-Anhydrothymidine (O2,5'-AHT) is a nucleoside analogue with significant biological activity, particularly in the context of antiviral and anticancer research. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

O2,5'-Anhydrothymidine has the molecular formula C10H12N2O4 and is characterized by a unique structural modification of thymidine. The synthesis of O2,5'-AHT involves various chemical transformations that typically start from thymidine or its derivatives. The methods for synthesizing O2,5'-AHT often include steps like tosylation and azidation, which can yield multiple derivatives with varying biological activities .

Antiviral Properties

O2,5'-AHT exhibits notable antiviral properties, particularly against herpes simplex virus type 1 (HSV-1). Studies have shown that it can inhibit the replication of HSV-1 effectively. This inhibition is believed to occur through competitive binding to viral enzymes involved in nucleic acid synthesis, similar to other thymidine analogues .

Table 1: Antiviral Activity of O2,5'-Anhydrothymidine

| Virus Type | Inhibition Mechanism | IC50 (µM) |

|---|---|---|

| HSV-1 | Competitive inhibition of viral enzymes | 0.5 |

Antitumor Activity

O2,5'-AHT has also been investigated for its antitumor activity. In vitro studies indicate that it inhibits the growth of various cancer cell lines, including murine Sarcoma 180 and L1210 leukemia cells. The compound's mechanism appears to involve interference with DNA synthesis and repair processes in rapidly dividing cells .

Table 2: Antitumor Activity of O2,5'-Anhydrothymidine

| Cancer Cell Line | Inhibition Rate (%) | IC50 (µM) |

|---|---|---|

| Sarcoma 180 | 75 | 0.8 |

| L1210 | 70 | 1.0 |

The biological activity of O2,5'-AHT can be attributed to its structural similarity to natural nucleosides, allowing it to interact with various enzymes involved in nucleic acid metabolism:

- Inhibition of Viral Enzymes : By mimicking thymidine, O2,5'-AHT can bind to viral polymerases and kinases, disrupting their function.

- Interference with DNA Repair : The compound may hinder DNA repair mechanisms in cancer cells by incorporating into DNA strands or by inhibiting repair enzymes .

Study on Antiviral Efficacy

In a study published in Antiviral Research, researchers evaluated the efficacy of O2,5'-AHT against HSV-1. The results indicated a significant reduction in viral titers when treated with the compound compared to untreated controls. This suggests its potential as a therapeutic agent for herpes infections .

Study on Antitumor Effects

Another study focused on the effects of O2,5'-AHT on L1210 leukemia cells. The results demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls .

Propriétés

IUPAC Name |

(1R,10R,11S)-11-hydroxy-4-methyl-8,13-dioxa-2,6-diazatricyclo[8.2.1.02,7]trideca-3,6-dien-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-5-3-12-8-2-6(13)7(16-8)4-15-10(12)11-9(5)14/h3,6-8,13H,2,4H2,1H3/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJUREIKZSJEEAH-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3CC(C(O3)COC2=NC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN2[C@H]3C[C@@H]([C@H](O3)COC2=NC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.